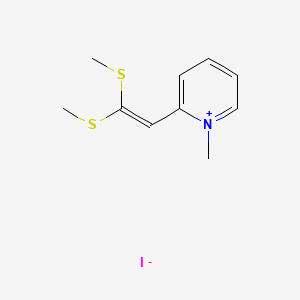
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide is a chemical compound known for its unique structure and properties It belongs to the class of pyridinium compounds, which are characterized by a pyridine ring with a positive charge
Métodos De Preparación
The synthesis of 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with a suitable precursor that introduces the 2,2-bis(methylthio)ethenyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the methylthio groups is replaced by another substituent.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to changes in biochemical pathways. These interactions can result in various biological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
2-(2,2-Bis(methylthio)ethenyl)-1-methylpyridinium iodide can be compared with other similar compounds, such as:
2-bis(2-methylthio)vinyl-1-methylquinolinium: This compound has a similar structure but differs in the ring system, which can lead to different reactivity and applications.
1-[1-(ethoxycarbonyl)-2,2-bis(methylthio)ethenyl]pyridinium iodide:
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
56185-70-7 |
|---|---|
Fórmula molecular |
C10H14INS2 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-[2,2-bis(methylsulfanyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14NS2.HI/c1-11-7-5-4-6-9(11)8-10(12-2)13-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
TWJDZJHEVKWTDN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1C=C(SC)SC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


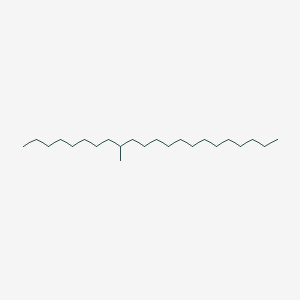
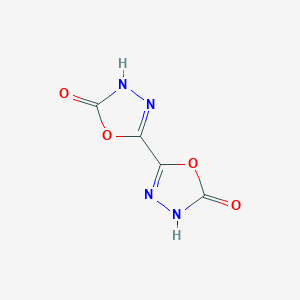
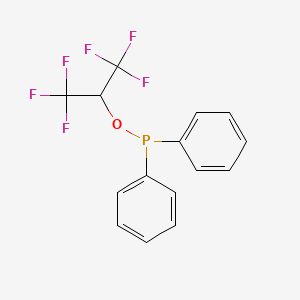
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
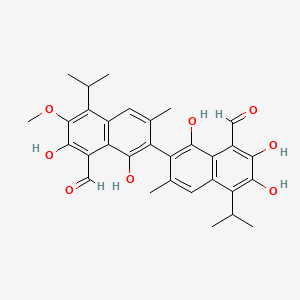

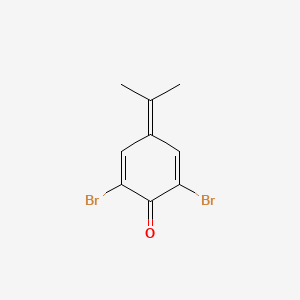
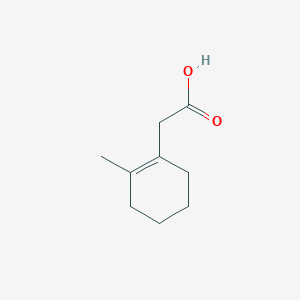
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
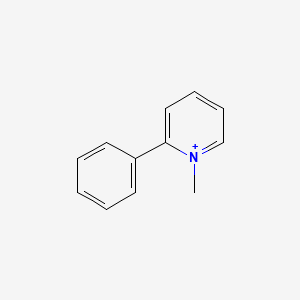
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

